molecular formula C7H8O5 B14347823 Methyl 4,6-dioxooxane-2-carboxylate CAS No. 92687-11-1

Methyl 4,6-dioxooxane-2-carboxylate

Cat. No.: B14347823
CAS No.: 92687-11-1
M. Wt: 172.13 g/mol
InChI Key: OPOVVSXOJZLLSW-UHFFFAOYSA-N
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Description

Methyl 4,6-dioxooxane-2-carboxylate is an organic compound with a unique structure that includes an oxane ring with two keto groups and a carboxylate ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dioxooxane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a di-keto ester with a suitable reagent to form the oxane ring. The reaction conditions often include the use of a base or acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dioxooxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the ester or keto positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4,6-dioxooxane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,6-dioxooxane-2-carboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester groups, which can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dioxooxane-4-carboxylate
  • Methyl 4,6-dioxooxane-3-carboxylate
  • Methyl 4,6-dioxooxane-5-carboxylate

Uniqueness

Methyl 4,6-dioxooxane-2-carboxylate is unique due to its specific substitution pattern on the oxane ring, which influences its reactivity and potential applications. The position of the keto and ester groups can significantly impact the compound’s chemical behavior and interactions.

Properties

CAS No.

92687-11-1

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

methyl 4,6-dioxooxane-2-carboxylate

InChI

InChI=1S/C7H8O5/c1-11-7(10)5-2-4(8)3-6(9)12-5/h5H,2-3H2,1H3

InChI Key

OPOVVSXOJZLLSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)CC(=O)O1

Origin of Product

United States

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